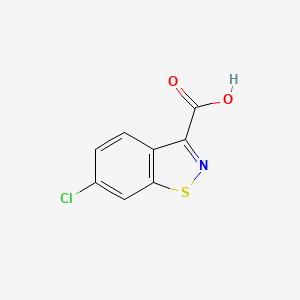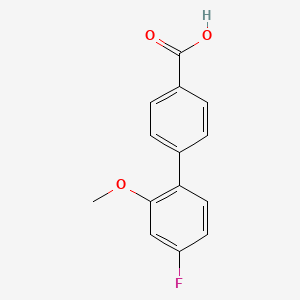![molecular formula C23H27NO4 B1504779 (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid CAS No. 888725-91-5](/img/structure/B1504779.png)
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid
説明
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid, or (2S)-2-FMOOCA, is an organic compound that is used in many scientific research applications. It is a chiral amino acid derived from a fluorene-9-yl group and an octanoic acid group. It has been used in laboratory experiments to study the mechanism of action of various compounds, as well as to investigate the biochemical and physiological effects of certain compounds.
科学的研究の応用
Solid Phase Peptide Synthesis (SPPS)
Fmoc-(2S)-2-Amino-octanoic acid is commonly used in SPPS for the synthesis of peptides with modifiable side chains. This process is crucial for creating specific peptide sequences used in various research applications, including drug development and protein interaction studies .
Drug Development
This compound plays a significant role in the design and synthesis of novel drug candidates. It’s used to create peptides that can mimic or inhibit biological processes, aiding in the development of new therapeutics.
Hydrogel Formation
Fmoc-amino acids are utilized as low molecular weight gelators to form supramolecular gels. These hydrogels have potential applications in drug delivery systems and tissue engineering due to their stability and biocompatibility .
Glycosylation Studies
The compound is also used in the synthesis of glycosylated amino acids, which are important for understanding protein glycosylation—a post-translational modification that affects protein function and stability .
Structure-Activity Relationship (SAR) Studies
In SAR studies, Fmoc-amino acids are derivatized to explore the relationship between the chemical structure of a molecule and its biological activity. This is essential for optimizing drug properties like potency and selectivity .
Amino Ester Hydrolysis
The compound is involved in amino ester hydrolysis reactions, which are important for modifying peptide chains during SPPS. This process helps in creating peptides with desired properties for research purposes .
作用機序
Target of Action
The primary target of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid, also known as Fmoc-(2S)-2-Amino-octanoic acid, is the formation of peptide bonds in peptide synthesis . This compound is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
The mode of action of this compound involves its interaction with the amino group of the resin in peptide synthesis . The Fmoc group is removed by secondary amines such as piperidine . The removal of the Fmoc group exposes the free amine, which can then react with the carboxyl group of another activated amino acid to form a peptide bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the peptide synthesis pathway. The Fmoc group acts as a temporary protecting group for the N-terminus in SPPS . The removal of the Fmoc group allows for the formation of peptide bonds, which are essential for the creation of peptides .
Pharmacokinetics
The compound’s stability and reactivity in different solvents and under various conditions are crucial for its role in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of peptides. By acting as a temporary protecting group, it allows for the controlled formation of peptide bonds, leading to the creation of peptides of varying lengths and sequences .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Additionally, the choice of solvent can impact the efficiency of Fmoc removal and subsequent peptide bond formation . Therefore, careful control of the reaction environment is necessary for optimal peptide synthesis.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKLESQZZGPLH-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679806 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid | |
CAS RN |
888725-91-5 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid](/img/structure/B1504697.png)
![[Cyclohexane-1,2-diylidenedi(prop-1-yl-1-ylidene)]bis(diphenylphosphane)](/img/structure/B1504699.png)










